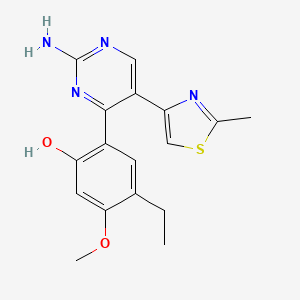

2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Description

Properties

IUPAC Name |

2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-10-5-11(14(22)6-15(10)23-3)16-12(7-19-17(18)21-16)13-8-24-9(2)20-13/h5-8,22H,4H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEJBNDNUWNNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC(=N3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic molecule that has garnered attention in various fields of biomedical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including:

- Thiazole ring : Contributes to biological activity.

- Pyrimidine ring : Known for its role in nucleic acid metabolism.

- Phenolic group : Imparts antioxidant properties.

Anticancer Properties

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are critical for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Its phenolic component can act as an antioxidant, reducing oxidative stress in cells, which is often linked to cancer progression.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It exhibits moderate to good activity against a range of pathogenic bacteria and fungi.

Case Studies

-

Study on Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant potency.

Pathogen MIC (μg/mL) Escherichia coli 0.21 Pseudomonas aeruginosa 0.25 -

Cancer Cell Line Studies :

- In studies involving human cancer cell lines, the compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-(2-methylthiazol-4-yl)pyrimidine | Lacks phenolic group | Moderate anticancer activity |

| 5-Methoxy-4-propylphenol | Lacks thiazole and pyrimidine rings | Antioxidant properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol, a comparative analysis with structurally related pyrimidine derivatives is presented below.

Structural and Physicochemical Properties

Notes:

- The target compound’s 2-methylthiazole group confers moderate lipophilicity (XLogP3 ~4.5), intermediate between AP-4-Me-Ph (XLogP3 3.7) and the more hydrophobic AP-NP (XLogP3 4.8) .

- The 4-ethyl and 5-methoxy substituents reduce polarity compared to hydroxyl-bearing analogs (e.g., the compound in ), enhancing membrane permeability.

Pharmacokinetic Considerations

- The 2-methylthiazole may increase plasma protein binding, as seen in thiazole-phosphate derivatives (e.g., ).

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Amino-5-(2-methylthiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol be optimized for reproducibility?

- Methodology : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example, analogous thiazole-pyrimidine derivatives are synthesized by reacting 2-methylthiazole-4-carbaldehyde with aminopyrimidine precursors under acidic conditions, followed by etherification and phenolic group protection . Key parameters include temperature control (e.g., 80–120°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine-aldehyde coupling). Yield optimization (e.g., 60–88% in related compounds) often requires iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C-N stretch at ~1250 cm⁻¹, and phenolic O-H at ~3200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., expected m/z ~380–400 for the target compound) and fragmentation patterns (e.g., loss of methoxy or ethyl groups) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm for pyrimidine and thiazole rings), methoxy groups (δ ~3.8 ppm), and ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC to quantify solubility limits .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For photostability, expose to UV light (λ = 254 nm) and track decomposition .

Advanced Research Questions

Q. How can the compound’s tubulin polymerization inhibition activity be evaluated, and what conflicting data might arise?

- Methodology :

- Tubulin Polymerization Assay : Use purified bovine tubulin (Cytoskeleton Inc.) with a fluorescence-based assay (e.g., Ex/Em = 355/460 nm). Compare IC₅₀ values to colchicine (positive control, IC₅₀ ~2–3 μM) .

- Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., GTP concentration, temperature). For example, compound 97 (a structural analog) showed IC₅₀ = 0.79 μM in one study but varied across cell lines (16–62 nM antiproliferative activity) due to uptake differences . Validate with orthogonal methods like immunofluorescence (G2/M phase arrest).

Q. What strategies resolve crystallographic challenges in determining the compound’s 3D structure?

- Methodology :

- Crystal Growth : Use vapor diffusion (hanging drop) with PEG-based precipitants. For stubborn crystallization, try co-crystallization with tubulin or analogs .

- Refinement : Employ SHELX programs (e.g., SHELXL for small-molecule refinement). Address twinning or poor resolution (<1.5 Å) with iterative cycles of manual model adjustment and TLS parameterization .

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

- Methodology :

- Core Modifications : Compare analogs with variations in the thiazole (e.g., 2-methyl vs. 2-ethyl) or pyrimidine (e.g., amino vs. nitro groups). For example, replacing 4-ethyl with bulkier substituents reduced solubility but increased tubulin binding affinity in related compounds .

- Side Chain Engineering : Introduce hydrophilic groups (e.g., morpholine or piperazine) to improve pharmacokinetics. Patent data show that morpholine derivatives enhance blood-brain barrier penetration in CNS-targeting analogs .

Q. What experimental designs mitigate synthetic yield discrepancies between small-scale and pilot-scale batches?

- Methodology :

- Scale-Up Challenges : Pilot-scale reactions may suffer from inefficient heat transfer or mixing. Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.